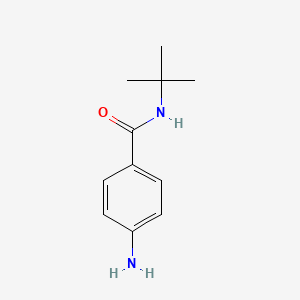

4-amino-N-(tert-butyl)benzamide

Descripción general

Descripción

4-Amino-N-(tert-butyl)benzamide is an organic compound with the chemical formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It appears as a white or pale yellow solid and is known for its stability at room temperature. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and diethyl ether . It is commonly used as an intermediate in organic synthesis reactions and has various applications in the pharmaceutical industry .

Métodos De Preparación

4-Amino-N-(tert-butyl)benzamide can be synthesized through several synthetic routes. One common method involves the reduction of p-nitrobenzoic acid followed by the reaction with p-methylbenzenesulfonyl chloride . Another method includes the reaction of 4-aminobenzoyl chloride with tert-butanol, forming an amide bond . Industrial production often involves similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Análisis De Reacciones Químicas

4-Amino-N-(tert-butyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

4-amino-N-(tert-butyl)benzamide serves as a precursor for various pharmaceutical compounds. One notable application is its conversion into 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide , which is utilized in the synthesis of drugs with potential therapeutic effects . This transformation typically involves chloromethylation under acidic conditions, showcasing the compound's utility in generating more complex molecules.

Anti-Inflammatory Research

Recent studies have highlighted the anti-inflammatory properties associated with derivatives of this compound. For instance, novel compounds synthesized from this base structure have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro . In vivo studies further confirmed that these compounds could effectively reduce inflammatory responses without causing hepatotoxicity, indicating their potential as therapeutic agents for inflammatory diseases.

Neuroprotective Effects

Research has indicated that benzamide derivatives, including those related to this compound, exhibit neuroprotective properties. A family of benzamide compounds has shown efficacy against neurodegenerative disorders such as Parkinson's disease by preventing dopamine depletion . The structural similarities among these compounds suggest that this compound could also play a role in developing neuroprotective therapies.

Antiviral Applications

Another promising area of research involves the development of small molecule inhibitors targeting viral infections, particularly filoviruses like Ebola and Marburg. Compounds based on the aminobenzamide structure have been identified as potent inhibitors of viral entry . These findings suggest that derivatives of this compound could be optimized for antiviral applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(tert-butyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

4-Amino-N-(tert-butyl)benzamide can be compared with other similar compounds such as:

N-tert-butyl-4-aminobenzamide: Similar in structure but may have different reactivity and applications.

4-aminobenzamide: Lacks the tert-butyl group, leading to different chemical properties and uses.

4-nitrobenzamide: Contains a nitro group instead of an amino group, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and makes it suitable for various specialized applications.

Actividad Biológica

4-Amino-N-(tert-butyl)benzamide (CAS No: 93483-71-7) is an organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 188.26 g/mol

- IUPAC Name : this compound

The presence of an amino group and a tert-butyl substituent on the benzamide backbone is crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 15.3 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.2 | Modulation of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and prevent neuronal apoptosis. The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity contributes to its neuroprotective effects.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Response Modulation

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving this compound exhibited decreased levels of inflammatory markers and improved clinical symptoms, indicating its potential utility in treating autoimmune conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Cytokine Suppression : Reduces inflammatory cytokine production.

- Antioxidant Activity : Scavenges free radicals, protecting neuronal cells from oxidative damage.

- Signal Pathway Modulation : Influences key signaling pathways involved in cell survival and inflammation.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, further studies are required to assess its toxicity profile comprehensively.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3 hours |

| Clearance | Moderate |

| Toxicity | Low (in vitro studies) |

Propiedades

IUPAC Name |

4-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCJDKXUQIEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399612 | |

| Record name | 4-amino-N-(tert-butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93483-71-7 | |

| Record name | N-tert-Butyl-4-aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93483-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(tert-butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,1-dimethylethyl)-4-amino-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.